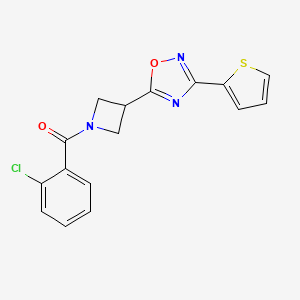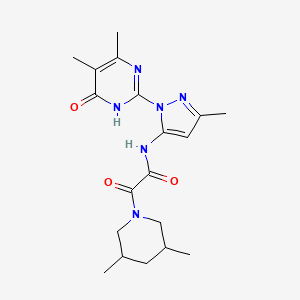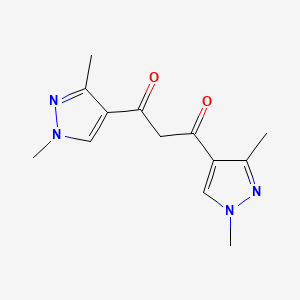
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
Target of Action
Related compounds such as tetrahydropyridines (thps) have been reported as dopamine-2 receptor agonists .
Mode of Action
Similar compounds have been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (cox-2) and phosphodiesterase-4 (pde4). COX-2 is involved in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can lead to a reduction in inflammation. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and cell proliferation. Inhibition of PDE4 can lead to an increase in cAMP levels, which can have anti-inflammatory and anti-proliferative effects.
Biochemical Pathways
Result of Action
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one in lab experiments is its potent activity against Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of this pathogen and for developing new treatments for tuberculosis. However, one of the limitations of using 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one. One area of research is the development of new analogs of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one with improved activity and solubility. Another area of research is the investigation of the mechanism of action of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, which could lead to the development of new drugs that target the ATP synthase enzyme. Finally, there is also a need for further studies to investigate the potential therapeutic applications of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one in other diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent antibacterial and anti-cancer activity, and also exhibits anti-inflammatory and immunomodulatory effects. While there are some limitations to using 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one in lab experiments, it remains a valuable tool for studying the biology of Mycobacterium tuberculosis and for developing new treatments for tuberculosis. There are also several future directions for the study of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, including the development of new analogs and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves the reaction of 2-aminobenzophenone with butylisocyanide and tosyl chloride in the presence of triethylamine. The reaction is carried out in acetonitrile at room temperature for 24 hours, and the resulting product is purified using column chromatography. The yield of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is typically around 60%.
Wissenschaftliche Forschungsanwendungen
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one has also been found to exhibit activity against other bacterial species, such as Staphylococcus aureus and Escherichia coli. Furthermore, 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one has been found to exhibit anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-butyl-3-(4-methylphenyl)sulfonyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-3-4-10-18-19(23)22(20(26-18)21-16-8-6-5-7-9-16)27(24,25)17-13-11-15(2)12-14-17/h5-9,11-14,18H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTORJWCNYGVRPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)






![Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2394633.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
